A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Genisteine
CAS No.: 446-95-7
Cat. No.: VC21337919
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 446-95-7 |
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Molecular Formula | C15H26N2 |
Molecular Weight | 234.38 g/mol |
IUPAC Name | (1S,2S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
Standard InChI | InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15-/m0/s1 |
Standard InChI Key | SLRCCWJSBJZJBV-AJNGGQMLSA-N |
Isomeric SMILES | C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@H]3CCCC4 |
SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Canonical SMILES | C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Structural Differentiation from Genistein
It is crucial to differentiate Genisteine (C15H26N2) from Genistein (4',5,7-trihydroxyisoflavone), as they are entirely different compounds with similar names . Genistein is a well-studied isoflavone and phytoestrogen found primarily in soy products, with a different chemical structure (C15H10O5) and extensively documented pharmacological properties .
Table 2: Comparison of Genisteine and Genistein
Based on its structural features and relationship to isosparteine, Genisteine appears to be a bicyclic alkaloid related to sparteine and other quinolizidine alkaloids, which are found in various plant species, particularly those in the Fabaceae family.
Future Research Directions
Given the limited information available on Genisteine (C15H26N2), several promising research avenues could be pursued:
Chemical and Structural Studies
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Detailed structural elucidation using advanced spectroscopic techniques
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Investigation of its physical and chemical properties
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Exploration of its stability and reactivity under various conditions
These studies would help establish a fundamental understanding of Genisteine's chemical behavior and provide a foundation for further research into its potential applications.
Biological and Pharmacological Studies
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Screening for potential biological activities based on its structural similarity to other quinolizidine alkaloids
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Investigation of its potential pharmacological properties, including cardiovascular, antimicrobial, or neurological effects
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Studies on its toxicological profile and safety
Given that related alkaloids have shown pharmacological activity, Genisteine may exhibit similar properties that could be therapeutically relevant.
Source and Natural Occurrence
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Identification of natural sources of Genisteine
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Studies on its biosynthesis in plants or other organisms
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Investigation of its ecological role in natural settings
Understanding where Genisteine occurs naturally could provide insights into its biological role and potential uses.
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